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Compound of Interest

Compound Name: VV261

Cat. No.: B15607591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of VV261, a

novel oral antiviral agent. VV261 is a double prodrug of 4'-Fluorouridine (4'-FU), designed for

enhanced chemical stability and favorable pharmacokinetic properties. Its active metabolite, 4'-

fluorouridine triphosphate (4'-FU-TP), demonstrates potent antiviral activity against a range of

RNA viruses, including Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and

Lymphocytic Choriomeningitis Virus (LCMV).

Mechanism of Action
VV261 is an orally administered prodrug that is rapidly converted to its active parent

nucleoside, 4'-Fluorouridine (4'-FU), by esterases in the intestine and liver.[1] Intracellularly, 4'-

FU is phosphorylated by host cell kinases to its active triphosphate form, 4'-fluorouridine

triphosphate (4'-FU-TP).[1]

As a pyrimidine analog, 4'-FU-TP acts as a competitive inhibitor of the viral RNA-dependent

RNA polymerase (RdRP).[1] Its incorporation into the nascent viral RNA chain leads to

premature termination of transcription, thereby halting viral replication.[1] Time-of-addition

experiments have confirmed that the antiviral activity of the active metabolite is most effective

during the post-infection phase, targeting active viral replication rather than viral entry.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15607591?utm_src=pdf-interest
https://www.benchchem.com/product/b15607591?utm_src=pdf-body
https://www.benchchem.com/product/b15607591?utm_src=pdf-body
https://www.benchchem.com/product/b15607591?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/jvi.01172-25
https://journals.asm.org/doi/10.1128/jvi.01172-25
https://journals.asm.org/doi/10.1128/jvi.01172-25
https://journals.asm.org/doi/10.1128/jvi.01172-25
https://journals.asm.org/doi/10.1128/jvi.01172-25
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Host Cell

VV261 (Oral Prodrug)

4'-Fluorouridine (4'-FU)

Esterases
(Intestine, Liver)

4'-Fluorouridine Triphosphate (4'-FU-TP)
(Active Metabolite)

Host Kinases

Viral RNA-dependent
RNA Polymerase (RdRP)

Competitive Inhibition

Viral RNA Synthesis Chain Termination

Incorporation of 4'-FU-TP

Click to download full resolution via product page

Figure 1: Mechanism of action of VV261.

In Vitro Antiviral Activity
VV261, primarily studied as its hydrochloride salt VV251, has demonstrated potent and broad-

spectrum antiviral activity against SFTSV and LCMV in various cell lines. The half-maximal

effective concentration (EC50) values are in the micromolar to nanomolar range. Cytotoxicity

assays have shown high half-maximal cytotoxic concentration (CC50) values, indicating a

favorable selectivity index (SI).
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Table 1: In Vitro Antiviral Activity of VV251 (VV261 hydrochloride salt) Against SFTSV and

LCMV

Virus Cell Line EC50 (µM) CC50 (µM)
Selectivity
Index (SI)

SFTSV A549 5.16 >500 >96.94

Huh-7 0.65 >500 >769.23

Vero 2.96 >500 >168.92

LCMV A549 0.08 >500 >6250

BHK-21 0.16 >500 >3125

Vero 0.14 >500 >3571.43

Data sourced from a study on VV251, a hydrochloride salt of a 4'-FU prodrug.[1]

In Vivo Efficacy
Preclinical in vivo studies in lethal rodent models of SFTSV and LCMV infection have

demonstrated the significant therapeutic potential of VV261's related compound, VV251. Oral

administration of VV251 resulted in complete protection from mortality.

Table 2: In Vivo Efficacy of VV251 in Rodent Models

Virus Animal Model VV251 Dose
Treatment
Duration

Survival Rate

SFTSV
Lethal Rodent

Model
10 mg/kg/day 7 days 100%

LCMV
Lethal Rodent

Model
1 mg/kg/day Not specified 100%

Data sourced from a study on VV251.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15607591?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/jvi.01172-25
https://www.benchchem.com/product/b15607591?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/jvi.01172-25
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a lethal SFTSV-infected mouse model, oral administration of VV261 at 5 mg/kg/day for 7

days provided complete protection, prevented weight loss, and significantly reduced viral RNA

copies and infectious virus titers in multiple organs.[2]

Pharmacokinetics
Pharmacokinetic studies have indicated that VV261 and its related compound VV251 possess

favorable absorption and exposure profiles in both Sprague-Dawley rats and cynomolgus

monkeys.[1][3] As a prodrug, VV261 is designed to overcome the chemical instability of its

parent compound, 4'-FU.[2] While specific quantitative pharmacokinetic parameters such as

Cmax, Tmax, AUC, and bioavailability are mentioned to be favorable in the literature, detailed

numerical data are not publicly available at the time of this guide's compilation.

Experimental Protocols
In Vitro Antiviral Activity Assay (qRT-PCR)
This protocol outlines the general steps for determining the in vitro antiviral efficacy of VV261
by quantifying viral RNA copies using quantitative real-time PCR (qRT-PCR).
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Figure 2: General workflow for in vitro antiviral activity assay.

Detailed Methodology:
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Cell Culture: Plate susceptible cell lines (e.g., A549, Huh-7, Vero) in 48-well plates and

incubate overnight to form a monolayer.

Compound Preparation: Prepare serial dilutions of VV261 in an appropriate cell culture

medium.

Treatment and Infection: Replace the cell culture medium with the medium containing the

diluted VV261. After a 1-hour pre-treatment, infect the cells with the target virus (e.g., SFTSV

or LCMV) at a pre-determined multiplicity of infection (MOI).

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

RNA Extraction: Collect the cell culture supernatant and extract viral RNA using a

commercial viral RNA extraction kit according to the manufacturer's instructions.

qRT-PCR: Perform one-step qRT-PCR using primers and probes specific to the target virus.

A standard curve with known concentrations of viral RNA should be included to quantify the

viral copy number. The thermal cycling conditions typically include a reverse transcription

step, followed by PCR amplification cycles.

Data Analysis: Determine the viral RNA copy numbers in the treated and untreated samples.

Calculate the percentage of inhibition for each concentration of VV261 and determine the

EC50 value using non-linear regression analysis.

In Vivo Efficacy Study (SFTSV Mouse Model)
This protocol describes a general framework for evaluating the in vivo efficacy of VV261 in a

lethal SFTSV mouse model.
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Figure 3: General workflow for in vivo efficacy study.

Detailed Methodology:

Animal Model: Use a susceptible mouse model, such as mice deficient in the type I

interferon receptor (IFNAR-/-).
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Virus Challenge: Infect the mice with a lethal dose of a pathogenic strain of SFTSV via an

appropriate route (e.g., intraperitoneal or subcutaneous injection).

Treatment: Begin oral administration of VV261 (e.g., at 5 mg/kg/day) at a specified time point

relative to the virus challenge (e.g., 4 hours post-infection) and continue for a defined period

(e.g., 7 days). A control group should receive a vehicle.

Monitoring: Monitor the animals daily for survival, body weight changes, and clinical signs of

disease.

Viral Load Determination: At the end of the study or at specific time points, euthanize a

subset of animals and collect organs (e.g., spleen, liver, lung) and blood. Determine the viral

load in these tissues using qRT-PCR to measure viral RNA copies and a plaque assay to

quantify infectious virus titers.

Histopathology: Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin

and eosin (H&E) to evaluate tissue damage and inflammation.

Conclusion
The preclinical data for VV261 demonstrate its potential as a promising oral antiviral

therapeutic for the treatment of infections caused by SFTSV and other susceptible RNA

viruses. Its potent in vitro activity, significant in vivo efficacy in animal models, and favorable

pharmacokinetic profile as a prodrug of 4'-FU support its continued clinical development.

VV261 has entered Phase I clinical trials in China, marking a significant step towards

addressing the unmet medical need for effective treatments for SFTS.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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